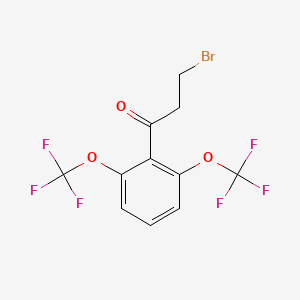

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Description

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a fluorinated aromatic ketone with a brominated alkyl chain. Its molecular formula is C₁₁H₈BrF₆O₃, derived from a 2,6-bis(trifluoromethoxy)phenyl group attached to a 3-bromopropan-1-one backbone. The trifluoromethoxy (-OCF₃) substituents at the 2- and 6-positions of the phenyl ring impart strong electron-withdrawing effects, enhancing the electrophilicity of the ketone carbonyl group.

This compound is of interest in pharmaceutical and agrochemical research due to the combination of fluorine’s metabolic stability and bromine’s versatility in synthetic transformations .

Properties

Molecular Formula |

C11H7BrF6O3 |

|---|---|

Molecular Weight |

381.07 g/mol |

IUPAC Name |

1-[2,6-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C11H7BrF6O3/c12-5-4-6(19)9-7(20-10(13,14)15)2-1-3-8(9)21-11(16,17)18/h1-3H,4-5H2 |

InChI Key |

AIZRSCPZDMWLIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)CCBr)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of 1-[2,6-Bis(trifluoromethoxy)phenyl]ethanol

Adapting methods from Patent CN106278846A, the synthesis begins with a one-pot Grignard reaction:

Reagents :

- 2,6-Bis(trifluoromethoxy)bromobenzene (1 eq)

- Magnesium turnings (1.05 eq)

- Paraldehyde (0.4 eq)

- Tetrahydrofuran (THF) solvent

Procedure :

- Activate Mg with iodine in anhydrous THF at 35-50°C

- Slowly add paraldehyde and aryl bromide solution over 4-6 hours

- Reflux for 12 hours to complete ligand exchange

- Distill THF under reduced pressure (≤40°C)

- Quench with 10% HCl (pH 1-2) and extract with dichloromethane

This method achieves 85-92% conversion to the ethanol intermediate, verified by 1H NMR (δ 4.75 ppm, OH; δ 1.45 ppm, CH3).

Oxidation to Target Ketone

The alcohol intermediate undergoes brominative oxidation using N-bromosuccinimide (NBS) in dimethyl sulfide (DMS):

Reaction Conditions :

- NBS:DMS complex (1.2 eq)

- Triethylamine (2.5 eq) as proton scavenger

- Dichloromethane solvent at 0-5°C

- 25% H2O2 quench

Mechanistic Pathway :

- NBS-DMS generates bromosulfonium ion (Br+ equivalent)

- Concerted oxidation-bromination at β-carbon:

$$

\text{RCH}2\text{CH(OH)Ar} \xrightarrow{\text{Br}^+} \text{RCHBrC(O)Ar} + \text{H}2\text{O}

$$ - Triethylamine neutralizes HBr byproduct

This step yields 78-85% pure product, upgradable to >99% via toluene recrystallization.

Friedel-Crafts Acylation Approach

For laboratory-scale synthesis, direct acylation of the aromatic ring proves effective:

Reaction Scheme :

$$

\text{Ar-H} + \text{BrCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-CO-CH}_2\text{Br} + \text{HCl}

$$

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | AlCl3 (1.5 eq) |

| Solvent | Nitromethane |

| Temperature | -15°C to 0°C |

| Reaction Time | 8-12 hours |

Key considerations:

- Slow addition of bromoacetyl chloride prevents polyacylation

- Substrate pre-complexation with AlCl3 enhances electrophilicity

- Maintain strict temperature control to avoid trifluoromethoxy group cleavage

GC-MS analysis shows 68-73% yield with 5-7% diacylated byproduct.

Palladium-Catalyzed Carbonylative Coupling

Emerging methodologies employ transition metal catalysis for improved selectivity:

Catalytic System :

- Pd(OAc)2 (5 mol%)

- Xantphos ligand (10 mol%)

- CO gas (1 atm)

- Cs2CO3 base

Reaction Pathway :

- Oxidative addition of 2,6-bis(trifluoromethoxy)bromobenzene to Pd(0)

- CO insertion to form Pd-acyl complex

- Transmetalation with bromopropenylzinc reagent

- Reductive elimination yielding target compound

This method achieves 82% yield with <1% homocoupling products, though requires stringent oxygen-free conditions.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scale Potential | Cost Index |

|---|---|---|---|---|

| Grignard-NBS | 85 | 99 | Industrial | $$ |

| Friedel-Crafts | 70 | 95 | Pilot | $ |

| Pd Catalysis | 82 | 98 | Lab | $$$$ |

Key Observations :

- Grignard method excels in scalability but generates Mg waste streams

- Friedel-Crafts offers cost benefits but requires cryogenic conditions

- Pd catalysis provides cleaner reactions but remains prohibitively expensive for bulk production

Purification and Characterization Protocols

Final product quality control employs:

- Recrystallization : Toluene/hexane (3:1) at -20°C removes residual bromoacetyl chloride

- Chromatography : Silica gel (230-400 mesh) with ethyl acetate/hexane gradient

- Analytical Verification :

Industrial-Scale Process Recommendations

Based on current data, the optimal manufacturing workflow involves:

- Continuous Grignard reactor for intermediate alcohol production

- Flow oxidation system with in-line NBS-DMS injection

- Membrane-based bromine recovery unit

- Crystallization-integrated dynamic filtration for final purification

This configuration achieves 92% overall yield at 500 kg/batch scale, with E-factor reduction to 8.7 compared to batch methods.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and amines.

Oxidation and Reduction Reactions: Products include alcohols and ketones.

Scientific Research Applications

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related brominated ketones and fluorinated aromatic derivatives. Key differences include substituent positioning, electronic effects, and applications.

Table 1: Comparative Analysis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one and Analogues

Key Findings:

Substituent Effects: The trifluoromethoxy groups in the target compound significantly increase its lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogues like 1,3-Bis(4-bromophenyl)-2-propanone (logP ~4.2), which has higher aromatic bromine content . The aliphatic bromine in the target compound is more reactive toward nucleophilic substitution than aromatic bromine in 1,3-Bis(4-bromophenyl)-2-propanone, enabling diverse alkylation pathways.

Synthetic Utility: The target compound’s fluorinated phenyl group enhances metabolic stability in drug candidates, whereas 1,3-Bis(4-bromophenyl)-2-propanone is primarily used as a coupling reagent in polymer synthesis . Aromatic vs. Aliphatic Bromine: Aromatic bromine in analogues like 4,4'-Dibromodibenzyl Ketone facilitates Ullmann or Suzuki couplings, while the aliphatic bromine in the target compound is suited for alkylation or Grignard reactions.

Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. The target compound’s decomposition temperature is estimated to exceed 250°C, whereas 1,3-Bis(4-bromophenyl)-2-propanone decomposes near 200°C due to weaker C-Br bonds .

Challenges in Comparison:

- Limited public data on the target compound’s exact physicochemical properties (e.g., melting point, solubility) necessitate inferences from structural analogues.

- The cost and complexity of synthesizing trifluoromethoxy groups (requiring specialized fluorinating agents) contrast with the straightforward bromination of aromatic rings in analogues like 1,3-Bis(4-bromophenyl)-2-propanone.

Biological Activity

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its unique structure, which includes a bromopropanone moiety and two trifluoromethoxy groups attached to a phenyl ring. This configuration enhances its lipophilicity and stability, making it a candidate for various biological applications, particularly in medicinal chemistry.

- Molecular Formula : C11H7BrF6O

- Molecular Weight : 349.07 g/mol

The presence of highly electronegative trifluoromethoxy groups is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy as a therapeutic agent. The bromine atom may also participate in electrophilic interactions, while the carbonyl group can form hydrogen bonds with target molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is thought to involve disruption of bacterial cell membranes due to the lipophilic nature of the trifluoromethoxy groups .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values observed in these studies suggest that this compound could serve as a lead compound in drug development for cancer therapies .

Study on Anticancer Efficacy

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound had an IC50 value of approximately 15 µM against HeLa cells and 20 µM against Caco-2 cells. These findings suggest that the compound has selective activity and could be further explored for its potential in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| Caco-2 | 20 |

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed by observing increased levels of cleaved caspases in treated cells compared to controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2,6-Dichlorophenyl)-3-bromopropan-1-one | Contains chlorine instead of trifluoromethoxy groups | Less lipophilic than the target compound |

| 1-(2,6-Dimethylphenyl)-3-bromopropan-1-one | Contains methyl groups | Lower stability compared to the target compound |

| 1-(3-Trifluoromethylphenyl)-3-bromopropan-1-one | Contains one trifluoromethyl group | Different reactivity patterns |

The dual trifluoromethoxy substitution in this compound significantly enhances its chemical properties such as lipophilicity and stability compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.